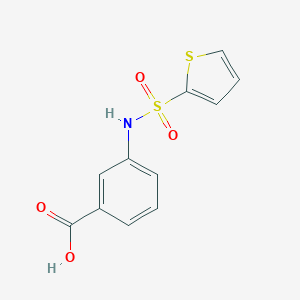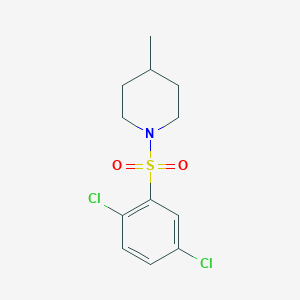![molecular formula C10H18N2O B359675 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol CAS No. 774555-48-5](/img/structure/B359675.png)
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, also known as MPMB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPMB belongs to the class of beta-adrenergic agonists, which are known to stimulate the beta-adrenergic receptors in the body.
Applications De Recherche Scientifique
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been reported to exhibit bronchodilator, vasodilator, and lipolytic effects, making it a potential candidate for the treatment of asthma, hypertension, and obesity. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Mécanisme D'action
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol exerts its effects by stimulating the beta-adrenergic receptors in the body. When 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol binds to these receptors, it activates a signaling pathway that leads to the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. This mechanism of action makes 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol a potential candidate for the treatment of various diseases.
Biochemical and physiological effects:
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has been shown to exhibit several biochemical and physiological effects. It has been reported to increase the levels of cyclic AMP (cAMP) in cells, which leads to the activation of protein kinase A (PKA). This activation of PKA leads to the phosphorylation of various proteins, which results in the relaxation of smooth muscles, dilation of blood vessels, and increased lipolysis. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has also been reported to increase the levels of nitric oxide (NO) in cells, which leads to vasodilation.
Avantages Et Limitations Des Expériences En Laboratoire
2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol also exhibits a wide range of effects, making it a potential candidate for the treatment of various diseases. However, there are also limitations to the use of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in lab experiments. Its effects may vary depending on the cell type and experimental conditions used. Furthermore, the long-term effects of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol on the body are not well understood, and further research is needed to elucidate its safety profile.
Orientations Futures
There are several future directions for the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. One potential direction is the development of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol-based therapeutics for the treatment of asthma, hypertension, and obesity. Another potential direction is the study of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, further research is needed to elucidate the long-term effects and safety profile of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol, as well as its potential use in combination therapies with other drugs.
Méthodes De Synthèse
The synthesis of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol involves the reaction of 1-methylpyrrole-2-carbaldehyde with 2-(tert-butoxycarbonylamino)-1-butanol in the presence of a base catalyst. The resulting product is then treated with hydrogen gas in the presence of a palladium catalyst to produce 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol. This method has been reported to yield high purity and good yield of 2-[(1-Methylpyrrol-2-yl)methylamino]butan-1-ol.
Propriétés
IUPAC Name |
2-[(1-methylpyrrol-2-yl)methylamino]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-3-9(8-13)11-7-10-5-4-6-12(10)2/h4-6,9,11,13H,3,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCNPHFRGAZNGS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC=CN1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-methyl-1H-pyrrol-2-yl)methyl]amino}butan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B359596.png)








![{3-Oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}acetic acid](/img/structure/B359641.png)

![2-[1-(2-Chlorobenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B359646.png)
![N-tert-butyl-2-(4-{[(2-hydroxypropyl)amino]methyl}phenoxy)acetamide](/img/structure/B359664.png)
![N-[(1-methylpyrrol-2-yl)methyl]-2-morpholin-4-ylethanamine](/img/structure/B359680.png)